Thiophene-2-carbonyl vs. Benzoyl at Position 3: Impact on Kinase Selectivity Profile
The target compound features a thiophene-2-carbonyl group at position 3, which structurally differentiates it from benzoyl-substituted analogs commonly explored as kinase inhibitors. In the AstraZeneca IKK-2 inhibitor program, thiophene carboxamides were identified as high-throughput screening hits and optimized to achieve potent IKK-2 inhibition, with lead compound 22 demonstrating oral bioavailability [1]. In contrast, the benzoyl-substituted analog 2-amino-3-[(4-fluorophenyl)carbonyl]indolizine-1-carboxamide is claimed as a selective CK1δ inhibitor in patent EP2835131A1 [2], suggesting that the carbonyl substituent identity is a critical determinant of kinase selectivity. The thiophene ring in CAS 898416-89-2 provides a sulfur atom capable of participating in unique polar interactions and confers higher lipophilicity compared to a phenyl ring, which may favor binding to kinase ATP pockets with a hydrophobic gatekeeper region.
| Evidence Dimension | Kinase target engagement preference inferred from carbonyl substituent identity |
|---|---|
| Target Compound Data | Thiophene-2-carbonyl substituent at position 3 (CAS 898416-89-2). Thiophene carboxamide scaffold associated with IKK-2 inhibition in published hit-to-lead studies. |
| Comparator Or Baseline | 2-amino-3-[(4-fluorophenyl)carbonyl]indolizine-1-carboxamide: CK1δ inhibitor (EP2835131A1). Benzoyl-substituted indolizine-1-carboxamides: JNK inhibition (Indian Patent 234097). |
| Quantified Difference | Qualitative shift in kinase target from CK1δ/JNK to potential IKK-2 engagement, consistent with thiophene carboxamide pharmacophore models. No direct IC50 data available for CAS 898416-89-2. |
| Conditions | Inferred from patent claims and published SAR; direct experimental confirmation for CAS 898416-89-2 is pending. |
Why This Matters
For procurement decisions, this structural distinction means CAS 898416-89-2 is not functionally interchangeable with benzoyl-substituted analogs; researchers targeting NF-κB/IKK-2 pathways should prioritize thiophene-containing analogs, while those targeting CK1δ should select benzoyl-substituted derivatives.
- [1] Baxter A. et al. Hit-to-lead studies: the discovery of potent, orally active, thiophenecarboxamide IKK-2 inhibitors. Bioorg. Med. Chem. Lett. 2004; 14(11): 2817-2822. View Source
- [2] Sheridan J.M., Heal J.R., Hamilton W.D.O., Pike I. (Proteome Sciences PLC). Casein kinase 1delta (CK1delta) inhibitors. EP2835131A1, 2015. View Source
